molecular formula C12H15Br2N B3238469 1-(2,6-Dibromobenzyl)piperidine CAS No. 1414870-72-6

1-(2,6-Dibromobenzyl)piperidine

Cat. No.: B3238469
CAS No.: 1414870-72-6
M. Wt: 333.06 g/mol
InChI Key: YEOILKQPJKVZIM-UHFFFAOYSA-N
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Description

“1-(2,6-Dibromobenzyl)piperidine” is a chemical compound with the molecular formula C12H15Br2N . It is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass is 333.062 Da, and the monoisotopic mass is 330.957123 Da .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the area of piperidine compounds often focuses on novel synthesis methods, crystal structure analysis, and bioactivity evaluation. For example, studies on the synthesis and bioactivity of piperidine derivatives, like the novel compound synthesized from 1-(4-methylbenzyl)piperidin-4-one, indicate a methodology for creating and analyzing new compounds that could be applied to "1-(2,6-Dibromobenzyl)piperidine" (Xue Si-jia, 2011). This research demonstrates how structural modifications of the piperidine ring can influence bioactivity, highlighting the importance of detailed chemical analysis in drug development.

Bioactivity and Pharmacological Properties

Research on substituted piperazine analogues, including those with piperidine structures, has identified compounds with significant antiplatelet aggregating activity, demonstrating the therapeutic potential of these compounds (K. Youssef et al., 2011). Such studies suggest that "this compound" could be explored for similar pharmacological activities, with molecular modeling and structure-activity relationship analysis guiding the development of targeted therapies.

Material Science and Antioxidant Applications

Piperidine compounds have also been synthesized and evaluated for applications beyond pharmacology, such as in material science. For instance, hindered-phenol-containing amine moieties derived from piperidine have been tested for their performance in polypropylene copolymers, indicating the role of piperidine derivatives in enhancing the thermal stability of materials (Jigar Desai et al., 2004). This area of research suggests potential industrial applications for "this compound" in developing advanced materials with improved performance characteristics.

Safety and Hazards

The safety information for “1-(2,6-Dibromobenzyl)piperidine” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines, including “1-(2,6-Dibromobenzyl)piperidine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the therapeutic potential of “this compound” and other piperidine derivatives .

Mechanism of Action

Properties

IUPAC Name

1-[(2,6-dibromophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOILKQPJKVZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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